Decyltrichlorosilane
Overview
Description
C10H21Cl3Si . It is a colorless to pale yellow liquid that is primarily used in the synthesis of silicon-based materials. The compound is known for its reactivity with water and alcohols, forming siloxane bonds which are crucial in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyltrichlorosilane is typically synthesized through the reaction of decanol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction is as follows:
C10H21OH+HSiCl3→C10H21SiCl3+H2O
Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of decylsilane. This process involves the reaction of decylsilane with chlorine gas in the presence of a catalyst at elevated temperatures. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Types of Reactions:
Hydrolysis: this compound reacts readily with water to form decylsiloxane and hydrochloric acid.
Alcoholysis: It reacts with alcohols to form alkoxysilanes.
Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Water, typically under ambient conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a base to neutralize the hydrochloric acid formed.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed:
Hydrolysis: Decylsiloxane and hydrochloric acid.
Alcoholysis: Decylalkoxysilane and hydrochloric acid.
Substitution: Decyl-substituted silanes and hydrochloric acid.
Scientific Research Applications
Decyltrichlorosilane has a wide range of applications in scientific research and industry:
Surface Modification: It is used to modify the surface properties of materials, making them hydrophobic or oleophobic.
Self-Assembled Monolayers: this compound is used to create self-assembled monolayers on various substrates, which are important in nanotechnology and materials science.
Adhesion Promoters: It is used as an adhesion promoter in coatings and sealants.
Biomedical Applications: this compound is used in the preparation of biocompatible surfaces for medical devices and implants.
Mechanism of Action
Decyltrichlorosilane exerts its effects primarily through the formation of siloxane bonds. When it reacts with water or alcohols, it forms silanol groups which can further condense to form siloxane bonds. These bonds are responsible for the hydrophobic or oleophobic properties imparted to surfaces treated with this compound. The molecular targets are typically the hydroxyl groups on the surface of materials, which react with the chlorine atoms in this compound to form stable siloxane bonds.
Comparison with Similar Compounds
Octadecyltrichlorosilane (OTS): Similar to this compound but with a longer carbon chain, making it more hydrophobic.
Perfluorooctyltrichlorosilane (PFOTCS): Contains fluorine atoms, providing even greater hydrophobicity and chemical resistance.
Perfluorothis compound (FDTS): Similar to PFOTCS but with a longer carbon chain, offering enhanced properties.
Uniqueness: this compound is unique in its balance of hydrophobicity and reactivity. Its ten-carbon chain provides sufficient hydrophobicity for many applications, while its reactivity allows for easy modification of surfaces. This makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
trichloro(decyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Cl3Si/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWCOIUDOLYBGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884717 | |
Record name | Silane, trichlorodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13829-21-5 | |
Record name | Decyltrichlorosilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13829-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, trichlorodecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013829215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, trichlorodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, trichlorodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10884717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichlorodecylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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